molecular formula C25H24N2O5 B14992154 1'-ethyl-2-(3-methoxypropyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-ethyl-2-(3-methoxypropyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B14992154
M. Wt: 432.5 g/mol
InChI Key: IXWHRITZUVCANN-UHFFFAOYSA-N
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Description

1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of particular interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields .

Chemical Reactions Analysis

1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-ETHYL-2-(3-METHOXYPROPYL)-7-METHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

1'-ethyl-2-(3-methoxypropyl)-7-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-4-26-18-9-6-5-8-17(18)25(24(26)30)20-21(28)16-14-15(2)10-11-19(16)32-22(20)23(29)27(25)12-7-13-31-3/h5-6,8-11,14H,4,7,12-13H2,1-3H3

InChI Key

IXWHRITZUVCANN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C=C5)C

Origin of Product

United States

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